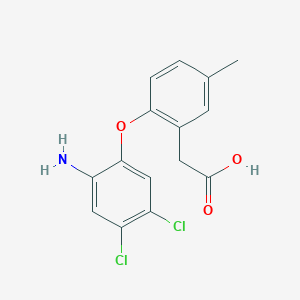

2-(2-(2-Amino-4,5-dichlorophenoxy)-5-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(2-amino-4,5-dichlorophenoxy)-5-methylphenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-8-2-3-13(9(4-8)5-15(19)20)21-14-7-11(17)10(16)6-12(14)18/h2-4,6-7H,5,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMWTRQOFRSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2N)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(2-Amino-4,5-dichlorophenoxy)-5-methylphenyl)acetic acid, often referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound with significant biological activity primarily studied within the context of herbicidal applications and its effects on various biological systems. This article delves into its biological activities, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H13Cl2NO3

- Molecular Weight : 314.18 g/mol

- CAS Number : 13409464

The compound exhibits its biological activity through mechanisms similar to those of other phenoxy herbicides. It functions as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in susceptible plants, ultimately resulting in their death. The primary mechanism includes:

- Auxin Mimicry : Induces uncontrolled cell division and elongation.

- Translocation : Absorbed through leaves and transported to meristematic tissues.

- Cellular Disruption : Alters normal physiological processes leading to plant death.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Herbicidal Effects | Causes selective kill of broadleaf weeds while leaving grasses relatively unharmed. |

| Toxicity Profile | Exhibits high toxicity in mammals and aquatic organisms; potential carcinogenic effects noted. |

| Antibiotic Resistance | Induces biochemical changes in microbial systems leading to antibiotic resistance. |

Case Studies

-

Case of Severe Poisoning

- A report documented a case in Ethiopia where a young female farmer ingested 2,4-D, mistaking it for an organophosphate pesticide. Despite intensive care efforts, she succumbed to the poisoning due to multi-organ failure, highlighting the compound's high toxicity and the need for better safety measures in agricultural practices .

- Impact on Microbial Systems

Research Findings

Recent studies have provided insights into the biological effects and safety concerns associated with this compound:

- Toxicological Studies : Various studies have classified 2,4-D and its derivatives as possibly carcinogenic (Class 2B) by the International Agency for Research on Cancer (IARC). Long-term exposure has been linked to reproductive issues and other health concerns in humans .

- Environmental Impact : The widespread use of this compound raises concerns about its persistence in the environment and potential bioaccumulation in non-target species .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. The dichlorophenoxy group is believed to enhance the compound's efficacy in inhibiting inflammatory pathways.

- Analgesic Effects : Some studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies.

Case Studies

- A notable study demonstrated that modifications to the amino and phenoxy groups can significantly enhance the anti-inflammatory effects of related compounds. This opens avenues for designing more effective therapeutics targeting chronic inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies

- The compound has been utilized in enzyme inhibition studies, particularly against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibitors targeting COX enzymes are valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Cell Culture Applications

- In vitro studies have shown that this compound can modulate cellular responses in various cell lines, providing insights into cellular mechanisms involved in inflammation and pain perception. These findings are critical for understanding disease mechanisms and testing therapeutic strategies .

Agricultural Chemistry

Herbicidal Potential

- Initial investigations into the herbicidal properties of this compound suggest it may inhibit certain plant growth pathways. Its structural similarity to known herbicides prompts further exploration into its potential use as a selective herbicide or as part of herbicide formulations.

Chemical Synthesis and Development

Synthetic Pathways

- The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. This compound serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(2-(2-Amino-4,5-dichlorophenoxy)-5-methylphenyl)acetic acid

- CAS No.: 93566-15-5

- Molecular Formula: C₁₅H₁₃Cl₂NO₃

- Molecular Weight : 326.18 g/mol

- Structure: Features a phenylacetic acid backbone with a 2-amino-4,5-dichlorophenoxy substituent at the 2-position and a methyl group at the 5-position of the benzene ring .

Comparison with Structurally Similar Compounds

Lumiracoxib (2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic acid)

- CAS No.: 220991-20-8

- Molecular Formula: C₁₅H₁₃ClFNO₂

- Molecular Weight : 293.72 g/mol

- Key Differences: Substituents: Replaces the 2-amino-4,5-dichlorophenoxy group with a 2-chloro-6-fluorophenylamino group. Biological Activity: Lumiracoxib is a selective COX-2 inhibitor used in anti-inflammatory therapies, suggesting that the absence of the amino group and dichloro substitution reduces metabolic activation risks compared to the target compound .

- Physical Properties :

2-[(2,4-Dichloro-5-methylphenyl)thio]acetic Acid

- CAS No.: 71735-21-2

- Molecular Formula : C₉H₈Cl₂O₂S

- Molecular Weight : 259.13 g/mol

- Key Differences: Linkage: Replaces the oxygen atom in the ether group with a sulfur atom, forming a thioether. Substituents: Lacks the amino group and incorporates a thioacetic acid moiety.

- Safety Profile : Classified as an irritant, with distinct handling requirements due to sulfur’s reactivity .

(2,4-Difluoro-5-methylphenyl)acetic Acid

- CAS No.: 367955-02-0

- Molecular Formula : C₉H₈F₂O₂

- Molecular Weight : 186.16 g/mol

- Key Differences: Halogenation: Features difluoro substitution instead of dichloro and lacks the phenoxy-amino group. Applications: Used in synthetic intermediates for pharmaceuticals, highlighting how halogen type (F vs. Cl) influences lipophilicity and bioavailability .

2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic Acid

- CAS No.: 42293-27-6

- Molecular Formula: C₁₂H₉Cl₂NO₄S

- Molecular Weight : 334.18 g/mol

- Key Differences: Functional Groups: Incorporates a sulfonic acid group instead of acetic acid, enhancing water solubility. Substituents: Dual chlorine atoms at positions 4 and 5 on the aromatic ring, differing from the dichloro-amino-phenoxy motif .

Comparative Data Table

Research Findings and Implications

- Dichloro substitution increases molecular weight and lipophilicity, which could affect membrane permeability and metabolic stability .

- Synthetic Challenges :

- Therapeutic Potential: Lumiracoxib’s success as a COX-2 inhibitor suggests that modifying the phenylacetic acid scaffold with strategic halogenation can optimize target selectivity .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(2-(2-Amino-4,5-dichlorophenoxy)-5-methylphenyl)acetic acid, and how can reaction efficiency be optimized?

Methodological Answer:

- Retrosynthetic Analysis : Begin by identifying key functional groups (e.g., amino, dichlorophenoxy, acetic acid moieties). Use computational tools like quantum chemical reaction path searches to predict feasible intermediates and pathways .

- Experimental Optimization : Apply statistical Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Fractional factorial designs can reduce the number of trials while identifying critical variables (e.g., solvent choice for regioselective coupling) .

- Validation : Confirm pathway feasibility using small-scale reactions monitored by HPLC or LC-MS to track intermediate formation .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify aromatic substitution patterns (e.g., chlorine positions on the phenoxy ring) and acetic acid proton environments. Compare chemical shifts with NIST reference data for chlorinated aromatic compounds .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and fragmentation patterns to distinguish isomers (e.g., methylphenyl vs. dichlorophenoxy derivatives) .

- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., C=O stretch of the acetic acid group at ~1700 cm) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and calibrate against certified reference standards. Quantify impurities (e.g., dechlorinated byproducts) via peak integration .

- Stability Studies : Conduct accelerated degradation tests under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products using LC-MS and compare with stability-indicating methods from EPA toxicological profiles .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and regioselectivity of this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., nucleophilic substitution on the dichlorophenoxy ring). Software like Gaussian or ORCA can predict regioselectivity based on frontier molecular orbital interactions .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates) .

Q. What strategies resolve contradictions in reported bioactivity or toxicity data for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., EPA toxicological profiles, academic bioactivity assays) and apply statistical weighting to account for methodological variability (e.g., cell line differences) .

- In Silico Toxicity Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to cross-validate experimental toxicity endpoints (e.g., LD) against computational predictions .

Q. How can reaction conditions be systematically optimized for scalable synthesis?

Methodological Answer:

- Response Surface Methodology (RSM) : Design a central composite model to optimize variables (temperature, pressure, stoichiometry). For example, maximize yield by balancing dichlorophenoxy coupling efficiency and acetic acid group stability .

- Scale-Up Considerations : Use dimensionless scaling parameters (e.g., Reynolds number for mixing efficiency) to transition from batch to flow chemistry, ensuring heat/mass transfer consistency .

Q. What advanced analytical techniques are required to study environmental degradation pathways of this compound?

Methodological Answer:

- Isotopic Labeling : Synthesize C-labeled analogs to track degradation products via LC-MS/MS. For example, monitor cleavage of the acetic acid group in soil microcosms .

- Environmental Metabolomics : Use high-resolution mass spectrometry coupled with non-targeted analysis to identify transformation products in water samples .

Q. How can theoretical frameworks guide hypothesis-driven research on this compound’s pharmacological potential?

Methodological Answer:

- Structure-Activity Relationship (SAR) Modeling : Build QSAR models using descriptors like logP, H-bond donors, and topological polar surface area. Validate predictions with in vitro assays (e.g., receptor binding studies) .

- Mechanistic Hypotheses : Apply the "lock-and-key" model to predict interactions with biological targets (e.g., enzymes with chlorinated aromatic binding pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.